REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:9]([NH2:10])=[C:8]([CH3:14])[CH:7]=1)[CH2:2][CH2:3][CH3:4].C(O)(=O)C.[Br:19][CH:20]([CH3:24])[C:21](Br)=[O:22].O.O.O.C([O-])(=O)C.[Na+]>O>[Br:19][CH:20]([CH3:24])[C:21]([NH:10][C:9]1[C:11]([CH3:13])=[CH:12][C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:7][C:8]=1[CH3:14])=[O:22] |f:3.4.5.6.7|
|
Name
|
|
Quantity
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50.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=CC(=C(N)C(=C1)C)C
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Name
|
|
Quantity
|
224 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
62.4 g
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Type
|
reactant
|
Smiles
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BrC(C(=O)Br)C
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Name
|
|
Quantity
|
87.2 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
362 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
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CUSTOM
|
Details
|
The whole was vigorously shaken
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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To this was added
|
Type
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ADDITION
|
Details
|
mixture of the components
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed carefully with distilled water
|
Type
|
CUSTOM
|
Details
|
It was thereafter dried
|
Type
|
CUSTOM
|
Details
|
Recrystallized from 95% ethanol, it melted at 135.5°-136°
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)NC1=C(C=C(C=C1C)OCCCC)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |